

"1-(Oxolane-3-carbonyl)azetidin-3-ol" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-(Oxolane-3-carbonyl)azetidin-3-ol

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Spectroscopic Data of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic data for the novel compound **1-(Oxolane-3-carbonyl)azetidin-3-ol**. Due to the absence of published experimental spectra for this specific molecule, this document presents an in-depth analysis based on the known spectral characteristics of its constituent moieties, azetidin-3-ol and tetrahydrofuran-3-carboxylic acid. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also provided.

Introduction

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel chemical entity with potential applications in pharmaceutical research and development. Its structure combines the functionalities of a hydroxylated azetidine ring and a tetrahydrofuran ring linked by an amide bond. As with any new compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation. This guide synthesizes the

predicted spectroscopic data for this molecule, providing a valuable resource for scientists working with this or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(Oxolane-3-carbonyl)azetidin-3-ol**. These predictions are derived from the analysis of its structural components and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **1-(Oxolane-3-carbonyl)azetidin-3-ol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.5	m	1H	CH-OH (azetidine)
~4.2 - 3.8	m	4H	CH ₂ (azetidine)
~3.9 - 3.6	m	4H	CH ₂ -O (oxolane)
~3.2	m	1H	CH-C=O (oxolane)
~2.2 - 1.9	m	2H	CH ₂ (oxolane)
Broad	s	1H	OH

Note: Predicted for a standard deuterated solvent like CDCl_3 or DMSO-d_6 . The amide bond may lead to rotational isomers, potentially causing broadening or duplication of some signals.

Table 2: Predicted ^{13}C NMR Data for **1-(Oxolane-3-carbonyl)azetidin-3-ol**

Chemical Shift (δ , ppm)	Assignment
~170	C=O (amide)
~68	CH ₂ -O (oxolane)
~65	CH-OH (azetidine)
~55	CH ₂ -N (azetidine)
~45	CH-C=O (oxolane)
~30	CH ₂ (oxolane)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-(Oxolane-3-carbonyl)azetidin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3400 - 3200	Broad, Medium	O-H stretch (alcohol)
2960 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1630	Strong	C=O stretch (amide)
1100 - 1050	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-(Oxolane-3-carbonyl)azetidin-3-ol**

m/z	Interpretation
171	[M] ⁺ (Molecular Ion)
154	[M - OH] ⁺
114	[M - C ₃ H ₅ O] ⁺
99	[C ₅ H ₇ O ₂] ⁺ (Oxolane-3-carbonyl fragment)
73	[C ₃ H ₇ NO] ⁺ (Azetidin-3-ol fragment)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a small organic molecule like **1-(Oxolane-3-carbonyl)azetidin-3-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with appropriate phasing and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy

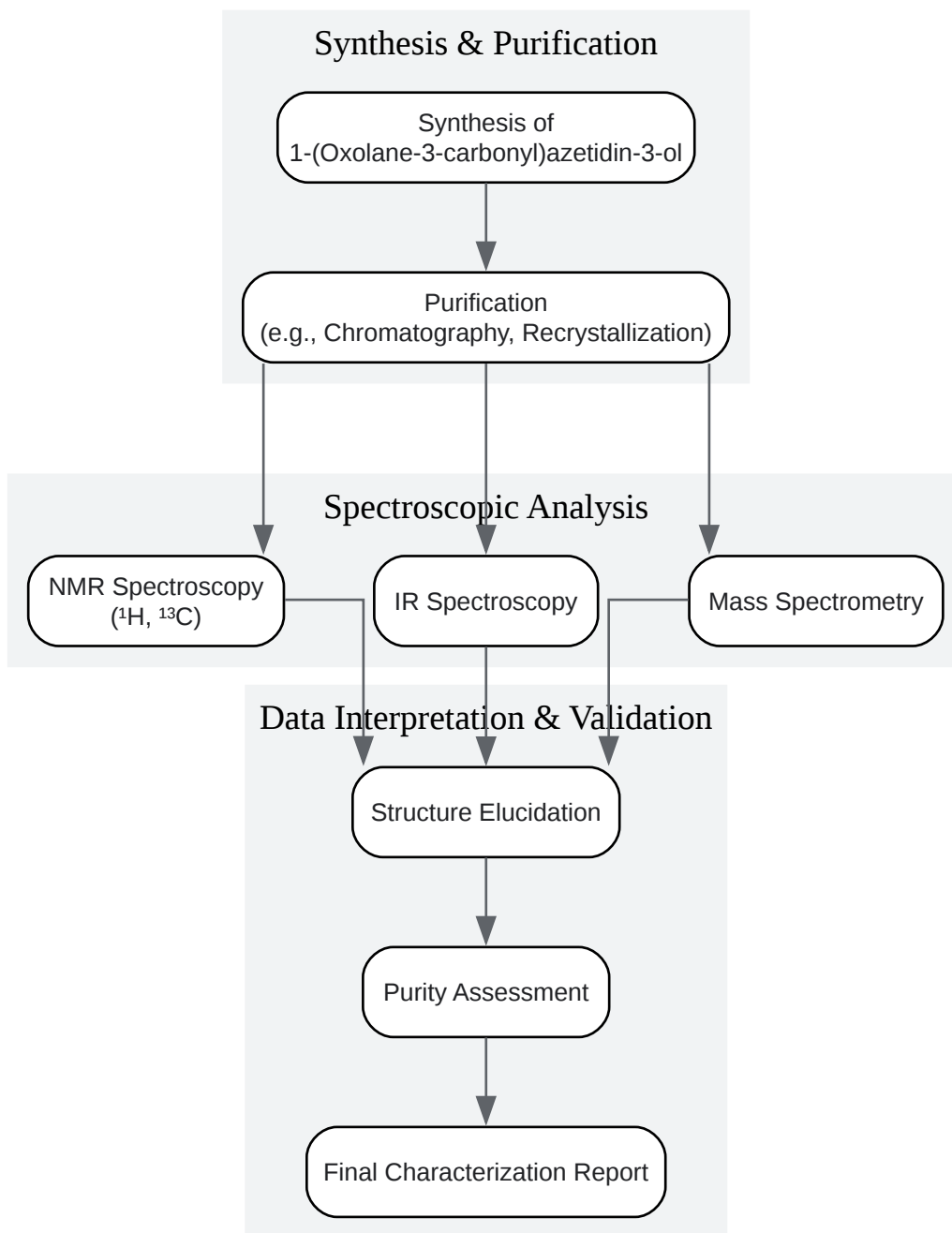
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.
 - For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **1-(Oxolane-3-carbonyl)azetidin-3-ol**. While these predictions are based on sound chemical principles and data from related structures, experimental verification is paramount. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other novel compounds. This information is intended to facilitate the efficient characterization and further investigation of this potentially valuable molecule within the scientific community.

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